molecular formula C9H11FN6O4 B14120773 4-Amino-1-(4-C-azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone;4-Amino-1-(4-C-azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone

4-Amino-1-(4-C-azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone;4-Amino-1-(4-C-azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone

Cat. No.: B14120773
M. Wt: 286.22 g/mol
InChI Key: KTOLOIKYVCHRJW-WIXLMEMESA-N
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Description

Azvudine is an antiviral drug that acts as a reverse transcriptase inhibitor. It was initially discovered for the treatment of hepatitis C and has since been investigated for use against other viral diseases such as AIDS and COVID-19. Azvudine has been granted conditional approval in China for these uses .

Preparation Methods

Azvudine, also known as 2′-deoxy-2′-β-fluoro-4′-azidocytidine, is synthesized through a series of chemical reactions. The synthetic route involves the fluorination of cytidine, followed by azidation. The reaction conditions typically involve the use of fluorinating agents and azidating reagents under controlled temperatures and pressures. Industrial production methods for azvudine involve scaling up these reactions while ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Azvudine undergoes various chemical reactions, including:

    Oxidation: Azvudine can be oxidized under specific conditions to form different oxidized products.

    Reduction: Reduction reactions can modify the azido group in azvudine.

    Substitution: Azvudine can undergo nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Azvudine has a wide range of scientific research applications:

    Chemistry: Azvudine is used as a model compound in studying nucleoside analogs and their chemical properties.

    Biology: In biological research, azvudine is used to study its effects on viral replication and its interactions with cellular enzymes.

    Medicine: Azvudine is being investigated for its potential to treat various viral infections, including HIV and COVID-19. It has shown promise in clinical trials for reducing viral load and improving patient outcomes.

    Industry: Azvudine is used in the pharmaceutical industry for the development of antiviral drugs and therapies

Mechanism of Action

Azvudine exerts its effects by inhibiting the RNA-dependent RNA polymerase enzyme in viruses. This inhibition prevents the replication of viral RNA, thereby reducing the viral load in infected individuals. Azvudine also modulates the expression of proteins such as P-glycoprotein, MRP2, and BCRP, which play roles in drug resistance and cellular transport .

Comparison with Similar Compounds

Azvudine is similar to other nucleoside reverse transcriptase inhibitors such as zidovudine and lamivudine. azvudine has unique properties that make it effective against a broader range of viruses. Unlike zidovudine, which primarily targets HIV, azvudine has shown efficacy against hepatitis C, HIV, and COVID-19. This broader spectrum of activity makes azvudine a valuable compound in antiviral research and therapy .

Properties

Molecular Formula

C9H11FN6O4

Molecular Weight

286.22 g/mol

IUPAC Name

4-amino-1-[(5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H11FN6O4/c10-5-6(18)9(3-17,14-15-12)20-7(5)16-2-1-4(11)13-8(16)19/h1-2,5-7,17-18H,3H2,(H2,11,13,19)/t5?,6?,7?,9-/m1/s1

InChI Key

KTOLOIKYVCHRJW-WIXLMEMESA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)C2C(C([C@](O2)(CO)N=[N+]=[N-])O)F

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F

Origin of Product

United States

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